molecular formula C16H16ClFN2O3S B5234978 2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(4-FLUOROPHENYL)ACETAMIDE

2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(4-FLUOROPHENYL)ACETAMIDE

Cat. No.: B5234978
M. Wt: 370.8 g/mol
InChI Key: CEQKCJVAGLSJBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(4-FLUOROPHENYL)ACETAMIDE is a synthetic compound with a molecular formula of C15H14ClFN2O. It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique chemical structure, which includes both chlorophenyl and fluorophenyl groups, making it a subject of interest for various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(4-FLUOROPHENYL)ACETAMIDE typically involves multiple steps. One common method includes the reaction of 4-chlorobenzylamine with methanesulfonyl chloride to form the intermediate 4-chlorobenzyl methanesulfonamide. This intermediate is then reacted with 4-fluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(4-FLUOROPHENYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(4-FLUOROPHENYL)ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(4-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(4-FLUOROPHENYL)ACETAMIDE lies in its combination of chlorophenyl and fluorophenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN2O3S/c1-24(22,23)20(10-12-2-4-13(17)5-3-12)11-16(21)19-15-8-6-14(18)7-9-15/h2-9H,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQKCJVAGLSJBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)CC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.